2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid typically involves the reaction of 2-aminophenol with difluoromethoxy acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as titanium tetraisopropoxide, and a solvent like ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(Chloromethyl)benzo[d]oxazole: Used in the synthesis of various derivatives
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H7F2NO4 |
---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-9(12)17-10-13-6-2-1-5(4-8(14)15)3-7(6)16-10/h1-3,9H,4H2,(H,14,15) |
InChI Key |
QOTQLJCGARXKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)OC(F)F |
Origin of Product |
United States |
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